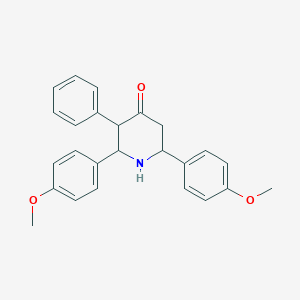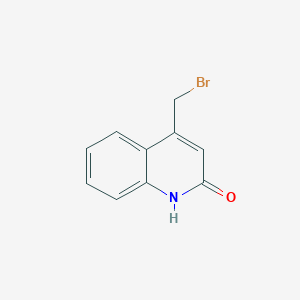
4-Bromomethyl-1,2-dihydroquinoline-2-one
Overview
Description
4-Bromomethyl-1,2-dihydroquinoline-2-one is a chemical compound with the molecular formula C10H8BrNO and a molecular weight of 238.08 . It is a reagent used in the preparation of coumarins and 1-aza coumarins which have antimicrobial, anti-inflammatory, and analgesic activities .
Synthesis Analysis
The synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one involves a bromination reaction of acetoacetanilide in chloroform to obtain brominated acetoacet-benzene. This is followed by cyclization in concentrated sulfuric acid . The reaction temperature of bromination is controlled to be no more than 30°C .Molecular Structure Analysis
The molecular structure of 4-Bromomethyl-1,2-dihydroquinoline-2-one is represented by the InChI code1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) . Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 4-Bromomethyl-1,2-dihydroquinoline-2-one include a bromination reaction and a cyclization reaction . The bromination reaction involves the addition of bromine to acetoacetanilide in chloroform, followed by a cyclization reaction in concentrated sulfuric acid .Physical And Chemical Properties Analysis
4-Bromomethyl-1,2-dihydroquinoline-2-one is a light yellow to light reddish-yellow solid . It has a melting point of 255-258°C . The density is 1.5±0.1 g/cm3 and the boiling point is 391.8±42.0 °C at 760 mmHg .Scientific Research Applications
Preparation of Coumarins
4-Bromomethyl-2 (1H)-quinolinone is used in the preparation of coumarins . Coumarins are a type of aromatic organic compound. They have various applications in the field of pharmaceuticals due to their wide range of biological activities.
Preparation of 1-Aza Coumarins
This compound is also used in the synthesis of 1-aza coumarins . 1-aza coumarins are a type of coumarin derivative that have shown potential in various biological applications, including anti-microbial, anti-inflammatory, and analgesic activities .
Pharmaceutical Research
Given its potential biological activities, 4-Bromomethyl-1,2-dihydroquinoline-2-one could be used in pharmaceutical research, particularly in the development of new drugs with anti-microbial, anti-inflammatory, or analgesic effects .
Safety and Hazards
The safety information for 4-Bromomethyl-1,2-dihydroquinoline-2-one indicates that it is a hazardous substance. The hazard statements include H314, which means it causes severe skin burns and eye damage . Precautionary statements include P264, P271, P280, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P363, P403+P233, and P501 .
Mechanism of Action
Target of Action
It is often used as a reagent in the preparation of coumarins and 1-aza coumarins , which are known to have various biological activities.
Biochemical Pathways
Given its use in the synthesis of coumarins and 1-aza coumarins , it may indirectly influence the pathways these compounds are involved in.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-Bromomethyl-1,2-dihydroquinoline-2-one . For instance, its reactivity may be affected by factors such as temperature, pH, and the presence of other chemicals. It should be stored under an inert gas (nitrogen or Argon) at 2-8°C .
properties
IUPAC Name |
4-(bromomethyl)-1H-quinolin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c11-6-7-5-10(13)12-9-4-2-1-3-8(7)9/h1-5H,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBAHJCUCNVVEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC(=O)N2)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60296245 | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromomethyl-1,2-dihydroquinoline-2-one | |
CAS RN |
4876-10-2 | |
| Record name | 4876-10-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108455 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-(Bromomethyl)quinolin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60296245 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(bromomethyl)-1,2-dihydroquinolin-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


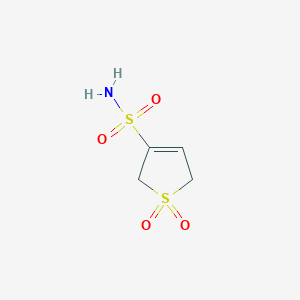


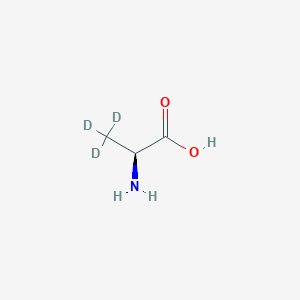
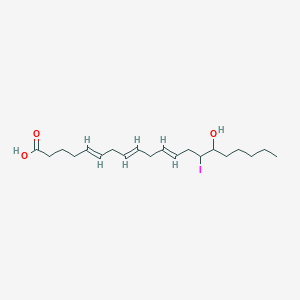
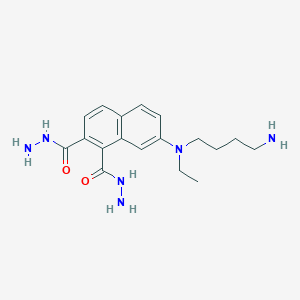
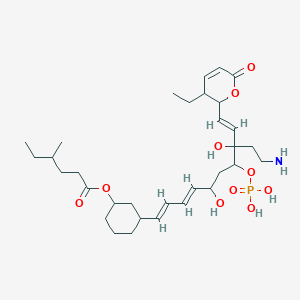
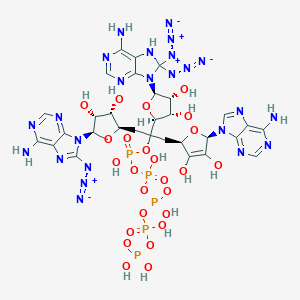
![[(1R)-3-Methylcyclopent-3-en-1-yl]methanol](/img/structure/B52486.png)

